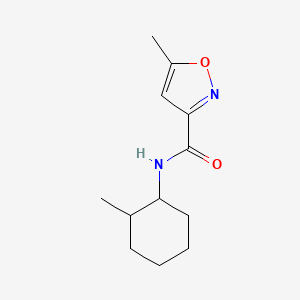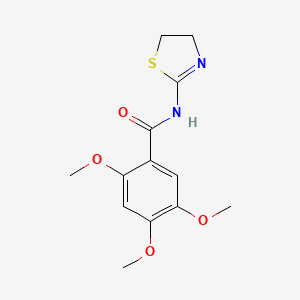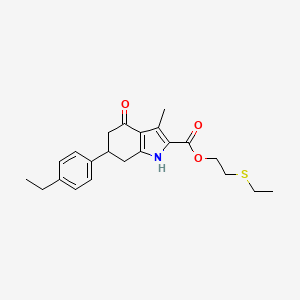
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme called MAP4K4. MAP4K4 is involved in various cellular processes, including inflammation, cell growth, and cell death. PF-06463922 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammatory diseases, and metabolic disorders.
Mécanisme D'action
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide specifically targets the MAP4K4 enzyme, which is involved in various cellular processes, including inflammation, cell growth, and cell death. By inhibiting MAP4K4, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide can modulate these cellular processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to modulate various biochemical and physiological processes in preclinical models. In cancer, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to induce cell death and inhibit tumor growth. In inflammatory diseases, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to reduce inflammation and improve symptoms. In metabolic disorders, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to improve glucose metabolism and reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide is its specificity for the MAP4K4 enzyme, which allows for targeted modulation of cellular processes. Another advantage is its potential as a therapeutic agent for various diseases. One limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide. One direction is the development of clinical trials to evaluate its safety and efficacy in humans. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been extensively studied in preclinical models, and the results have shown its potential as a therapeutic agent for various diseases. In cancer, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to inhibit the growth of tumor cells and enhance the effectiveness of chemotherapy. In inflammatory diseases, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to reduce inflammation and improve symptoms in preclinical models. In metabolic disorders, 1-(2-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to improve glucose metabolism and reduce insulin resistance.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-4-2-1-3-12(13)10-19(17,18)16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZUKQJZKXNCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4795082.png)

![N-(sec-butyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4795098.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4795127.png)


![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)
![4-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4795168.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)